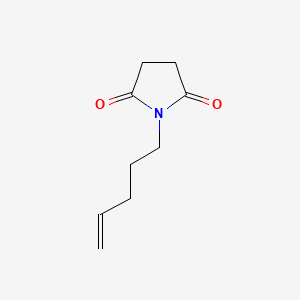
1-Pent-4-enylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pent-4-enylpyrrolidine-2,5-dione is a chemical compound characterized by a five-membered pyrrolidine ring with a double bond at the fourth position and a dione functional group at the second and fifth positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
The synthesis of 1-Pent-4-enylpyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of N-hydroxysuccinimide with an appropriate alkene under controlled conditions. This reaction typically requires a catalyst and specific pH conditions to ensure the formation of the desired product . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Pent-4-enylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-Pent-4-enylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Pent-4-enylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s unique structure allows it to fit into the binding pockets of target proteins, thereby modulating their function .
Comparaison Avec Des Composés Similaires
1-Pent-4-enylpyrrolidine-2,5-dione can be compared with other similar compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one. While all these compounds share the pyrrolidine ring structure, this compound is unique due to the presence of the pent-4-enyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- N-substituted pyrrolidines
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
92721-45-4 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
1-pent-4-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h2H,1,3-7H2 |
Clé InChI |
QNIVFJNQCOPSJP-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



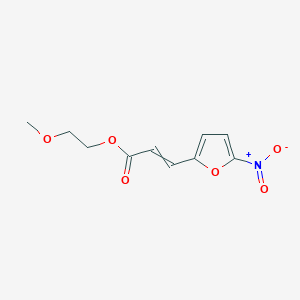
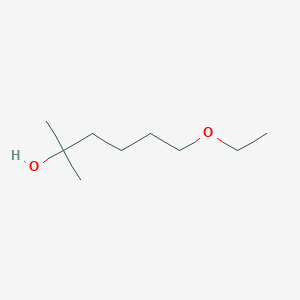
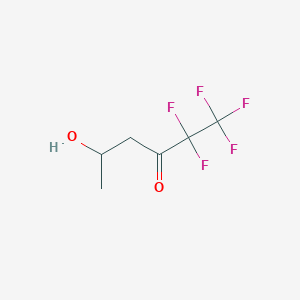
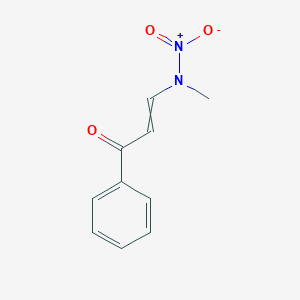
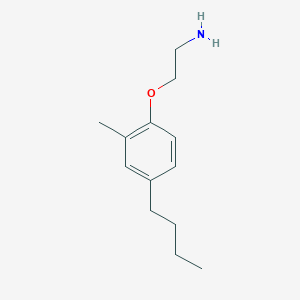
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
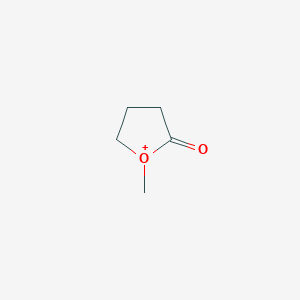
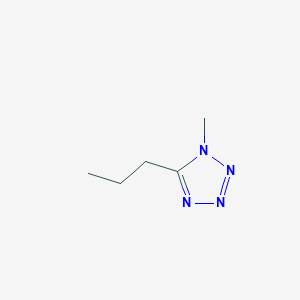
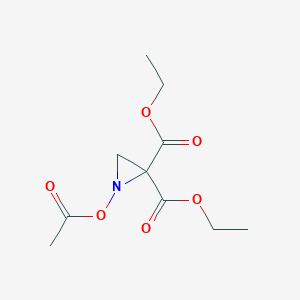
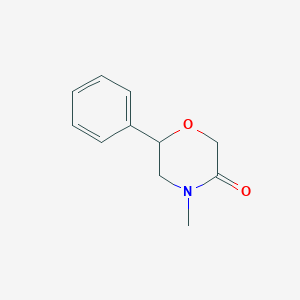
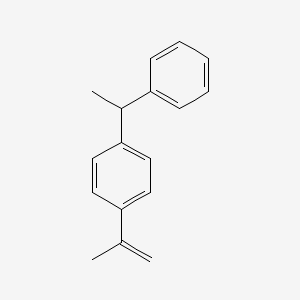
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
